molecular formula C14H13FN2O B2839969 (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1005563-93-8

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2839969
CAS RN: 1005563-93-8
M. Wt: 244.269
InChI Key: BNOJSDHCTRKUHQ-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. EF24 is a curcumin analog, derived from the natural compound curcumin found in turmeric, and has been found to have higher potency and bioavailability than curcumin.

Scientific Research Applications

Synthesis and In Vivo Studies

A study by Rodríguez et al. (2017) explored the synthesis and in vivo proof of concept of a BODIPY-based fluorescent probe as a tracer for biodistribution studies of a new anti-Chagas agent (Rodríguez et al., 2017). This research is relevant to the field of drug delivery and biodistribution, highlighting the potential of using amide-containing thiazoles in treating Chagas disease.

Photophysical Properties

Kumari et al. (2017) conducted a study on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally similar to (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one. They examined the solvatochromic effects on absorption and fluorescence spectra due to intramolecular charge transfer interactions (Kumari et al., 2017).

Molecular Structure and Analysis

The molecular structure and analysis of similar compounds were investigated by Najiya et al. (2014), focusing on FT-IR, first order hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis (Najiya et al., 2014). This study provides valuable insights into the molecular behavior and properties of these compounds, which can be crucial for their application in various scientific fields.

Antitumor Activity

Xiong et al. (2009) synthesized a series of amino acid ester derivatives containing 5-fluorouracil, showcasing potential antitumor activity. This highlights the significance of designing and synthesizing new compounds with potential therapeutic applications in cancer treatment (Xiong et al., 2009).

PET Radiotracer for CB1 Cannabinoid Receptors

Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors, showing the potential of such compounds in neurological and pharmaceutical research (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJSDHCTRKUHQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.